1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Overview
Description
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 3-chloro-4-fluoroaniline, is reacted with chlorosulfonic acid to form 3-chloro-4-fluorobenzenesulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form 1-(3-chloro-4-fluorophenylsulfonyl)piperidine.
Click chemistry: The final step involves the reaction of the piperidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonyl and triazole groups.
Medicine: Potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and triazole groups are known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-(3-fluorophenylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-(3-chloro-4-methylphenylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Uniqueness
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. These halogen atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-7-3-10(4-8-18)19-16-5-6-17-19/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXHWXOXZWQEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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